molecular formula C23H23NO5S B10892409 propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10892409
M. Wt: 425.5 g/mol
InChI Key: DJIJZVKZOQXTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzothiophene core, which is fused with a coumarin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 6-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

propan-2-yl 6-methyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H23NO5S/c1-12(2)28-23(27)19-15-9-8-13(3)10-18(15)30-21(19)24-20(25)16-11-14-6-4-5-7-17(14)29-22(16)26/h4-7,11-13H,8-10H2,1-3H3,(H,24,25)

InChI Key

DJIJZVKZOQXTFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.